diABZI STING agonist-1 - 2138498-18-5

diABZI STING agonist-1

Catalog Number: EVT-267566
CAS Number: 2138498-18-5
Molecular Formula: C42H51N13O7
Molecular Weight: 849.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

diABZI is a synthetic, non-nucleotide small molecule that acts as a potent and selective agonist of the STING protein. [, , , , , ] STING is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, often indicative of viral infection or cellular damage. [, , , , ] Upon binding to diABZI, STING triggers a signaling cascade leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines. [, , , , , , ] This immune activation makes diABZI a promising candidate for various research applications, particularly in immunotherapy and infectious disease models.

Synthesis Analysis

While the provided abstracts do not detail the specific synthesis protocol for diABZI, they indicate its synthesis through standard organic chemistry techniques, likely involving the formation of the diamidobenzimidazole core followed by the addition of the specific side chains responsible for its activity. [, ]

Molecular Structure Analysis

diABZI's molecular structure consists of a central diamidobenzimidazole core flanked by two substituted aromatic rings. [, ] This structure allows it to effectively mimic the binding of natural STING ligands, such as cyclic dinucleotides (CDNs), leading to potent STING activation. [, ]

Mechanism of Action

diABZI binds directly to the STING protein, inducing its dimerization and activation. [, , ] This activation triggers a signaling cascade through the TBK1/IRF3 pathway, leading to the production of type I IFNs, particularly IFN-β. [, , , ] Additionally, diABZI stimulates the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and CXCL10, further contributing to the innate immune response. [, , , , , , ]

Applications
  • Cancer Immunotherapy: diABZI demonstrates promising antitumor activity in preclinical models, both as a single agent and in combination with other therapies. [, , , , , , , , , , ] Intratumoral administration of diABZI induces a robust immune response within the tumor microenvironment, leading to tumor regression and prolonged survival in various cancer models. [, , , , , , , , , ]
  • Infectious Disease Models: diABZI shows potential as a prophylactic or therapeutic agent against viral infections. [, , ] Intranasal administration of diABZI protects against SARS-CoV-2 infection in mice by inducing a rapid and potent antiviral immune response. [, ]
  • Inflammatory Skin Diseases: While diABZI's ability to stimulate the immune system holds promise for cancer immunotherapy and infectious diseases, research indicates that its activation can exacerbate inflammatory responses in the skin, particularly in the context of pre-existing inflammation. [] This finding highlights the need for careful consideration and further research into its application for skin-related conditions.
  • Drug Delivery Systems: Researchers are exploring various drug delivery platforms, such as liposomes and nanoparticles, to improve the delivery and efficacy of diABZI while minimizing potential side effects. [, , , , ] These strategies aim to enhance diABZI's therapeutic potential for both cancer and infectious diseases.
Future Directions
  • Clinical Development: Further research is needed to translate the promising preclinical findings of diABZI into effective clinical therapies. This includes optimizing dosing strategies, delivery routes, and combination therapies to maximize efficacy and minimize potential toxicity. [, , , ]
  • Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to STING agonists like diABZI is crucial for developing strategies to overcome therapeutic resistance and improve treatment outcomes. [, , ]

diABZI-4

Compound Description: diABZI-4 is a diamidobenzimidazole compound and a potent STING agonist. [] It effectively limits SARS-CoV-2 replication in both cell cultures and animal models. [] Intranasal administration of diABZI-4, either before or after viral infection, provided complete protection against severe respiratory disease in a SARS-CoV-2 infected K18-ACE2 transgenic mouse model. [] The antiviral effect is linked to the activation of STING, triggering transient proinflammatory cytokine production, lymphocyte activation in the lungs, and ultimately inhibiting viral replication. []

Relevance: Despite belonging to a different chemical class than diABZI STING agonist-1, DMXAA serves as a point of comparison in STING agonist research. [] The contrasting efficacy of DMXAA in mice and humans underscores the importance of developing STING agonists with potent activity against human STING, like the diABZI compounds.

MSA-2

Compound Description: MSA-2 is a synthetic non-nucleotide STING agonist that demonstrates potent activation of human STING. [] Its binding mode to the STING protein resembles that of diABZI STING agonist-1, with both compounds mimicking the two nucleobases of the endogenous STING ligand, 2’,3’-cGAMP. []

Relevance: The shared binding mechanism of MSA-2 and diABZI STING agonist-1 highlights their structural similarities and their common approach to activating the STING pathway. [] Both compounds represent advancements in developing effective non-nucleotide STING agonists for cancer immunotherapy.

ADU-S100 (MIW815)

Compound Description: ADU-S100 (MIW815) is a first-in-class, small molecule STING agonist derived from a natural cyclic dinucleotide STING ligand. [, ] Similar to diABZI STING agonist-1, it demonstrates potent activation of the STING pathway, leading to increased systemic tumor-specific T cells and significant antitumor efficacy in preclinical models. [, ] ADU-S100 is currently under investigation in phase 1 clinical trials for treating various advanced solid tumors and lymphomas. [, , ]

Relevance: ADU-S100 (MIW815) and diABZI STING agonist-1 represent promising advancements in developing clinically relevant STING agonists for cancer immunotherapy. [, , ] Their shared mechanism of action and therapeutic potential highlight the significance of targeting the STING pathway for enhancing antitumor immunity.

Properties

CAS Number

2138498-18-5

Product Name

diABZI STING agonist-1

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide

Molecular Formula

C42H51N13O7

Molecular Weight

849.9 g/mol

InChI

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+

InChI Key

JGLMVXWAHNTPRF-CMDGGOBGSA-N

SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC

Solubility

Soluble in DMSO

Synonyms

diABZI STING agonist-3

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.